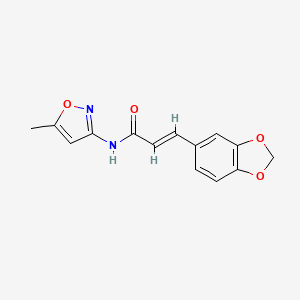![molecular formula C14H22Cl2NO3P B5514345 diisopropyl {1-[(3,4-dichlorophenyl)amino]ethyl}phosphonate](/img/structure/B5514345.png)
diisopropyl {1-[(3,4-dichlorophenyl)amino]ethyl}phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a phosphonate ester with a dichlorophenylaminoethyl group. Phosphonate esters are often used in organic synthesis and can act as ligands in coordination chemistry . The dichlorophenyl group suggests that the compound might have some biological activity, as dichlorophenyl groups are found in various agrochemicals .
Molecular Structure Analysis
Again, without specific information on the compound, I can only speculate that it likely has a tetrahedral geometry around the phosphorus atom, which is typical for phosphonates .Chemical Reactions Analysis
Phosphonate esters are known to participate in a variety of reactions. They can act as nucleophiles in P-C bond formation reactions . They can also undergo transesterification reactions .Scientific Research Applications
Enzymatic Synthesis of Phosphonic Acid Analogues Diisopropyl α-chloroacetoxyphosphonates, including variations related to diisopropyl {1-[(3,4-dichlorophenyl)amino]ethyl}phosphonate, have been utilized in enzymatic processes to create phosphonic acid analogues of various amino acids like L-valine, L-leucine, and L-methionine. These analogues are synthesized with high enantiomeric excess, demonstrating the compound's significance in creating enantiomerically pure substances in organic chemistry (Hammerschmidt & Wuggenig, 1999).
Crystal Structure Analysis for Antiviral Applications The compound and its derivatives have been studied for their crystal structures and antiviral activities. Research on diisopropyl[(4-cyanopyrazol-3-ylamino)(2-hydroxylphenyl) methyl] phosphonate, a related compound, involved detailed analysis of its structure and preliminary bioassays indicated some extent of antiviral activity (Hong et al., 2011).
Synthesis of Amino Acid Phosphoramidates The compound plays a role in the synthesis of amino acid phosphoramidates, a class of compounds important in nucleic acid chemistry. It serves as a reagent in generating H-phosphonate monoesters, crucial intermediates in this synthetic pathway (Choy, Drontle & Wagner, 2006).
Structural and Computational Studies in Medicinal Chemistry Structural and computational studies of α-aminophosphonates closely related to diisopropyl {1-[(3,4-dichlorophenyl)amino]ethyl}phosphonate have been conducted. These studies are critical in medicinal chemistry for understanding the interaction of these compounds with biological targets, such as SARS-CoV-2 proteins (Alkhimova, Babashkina & Safin, 2021).
Corrosion Inhibition in Industrial Processes Analogues of diisopropyl {1-[(3,4-dichlorophenyl)amino]ethyl}phosphonate have been synthesized and studied for their effects as corrosion inhibitors in industrial applications, particularly in hydrochloric acid environments. These studies combine experimental and theoretical approaches to optimize the compounds for industrial use (Gupta et al., 2017).
Synthesis of Novel Phosphonate Compounds Research has been conducted on the synthesis of new mercapto-phosphono substituted heterocycles via rearrangement of related diisopropyl phosphonate compounds. These studies expand the range of phosphonate derivatives available for various applications in chemistry (Masson, Saint-Clair & Saquet, 1994).
Mechanism of Action
Future Directions
properties
IUPAC Name |
3,4-dichloro-N-[1-di(propan-2-yloxy)phosphorylethyl]aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22Cl2NO3P/c1-9(2)19-21(18,20-10(3)4)11(5)17-12-6-7-13(15)14(16)8-12/h6-11,17H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTEHMGWZWFFNDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OP(=O)(C(C)NC1=CC(=C(C=C1)Cl)Cl)OC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22Cl2NO3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diisopropyl {1-[(3,4-dichlorophenyl)amino]ethyl}phosphonate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-benzyl-4-[2-methyl-5-(1-pyrrolidinylsulfonyl)benzoyl]piperazine](/img/structure/B5514288.png)
![N-[5-chloro-2-(2-phenoxyethoxy)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5514305.png)
![1-(4-methylphenyl)-4-[(2,3,6-trifluorophenyl)acetyl]-2-piperazinone](/img/structure/B5514311.png)
![N,N,2-trimethyl-6-[4-(3-methylbutanoyl)-1-piperazinyl]-4-pyrimidinamine](/img/structure/B5514313.png)
![vinyl [(3-cyano-5-ethyl-4,6-dimethyl-2-pyridinyl)thio]acetate](/img/structure/B5514318.png)
![1-[(dimethylamino)sulfonyl]-N-{2-[(4-methoxyphenyl)thio]ethyl}-3-piperidinecarboxamide](/img/structure/B5514323.png)
![(4aR*,7aS*)-1-(2-methoxyethyl)-4-[5-(methoxymethyl)-2-furoyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5514327.png)
![(1S*,5R*)-3-(1H-1,2,3-benzotriazol-5-ylcarbonyl)-6-(pyridin-2-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5514350.png)

![1-[(dimethylamino)sulfonyl]-N-{2-[methyl(4-methylphenyl)amino]ethyl}-3-piperidinecarboxamide](/img/structure/B5514362.png)

![{4-[4-(1H-1,2,4-triazol-3-yl)benzoyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5514372.png)